molecular formula C9H7ClO3 B12335715 3-(Chloroacetyl)benzoic acid CAS No. 76597-78-9

3-(Chloroacetyl)benzoic acid

Cat. No.: B12335715
CAS No.: 76597-78-9
M. Wt: 198.60 g/mol
InChI Key: KSZUHGARMNGBKZ-UHFFFAOYSA-N
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Description

Benzoic acid,3-(2-chloroacetyl)- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-chloroacetyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,3-(2-chloroacetyl)- typically involves the acylation of benzoic acid derivatives with chloroacetyl chloride. One common method includes the reaction of benzoic acid with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of Benzoic acid,3-(2-chloroacetyl)- may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,3-(2-chloroacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid,3-(2-chloroacetyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of Benzoic acid,3-(2-chloroacetyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid,2-(2-chloroacetyl)-
  • Benzoic acid,4-(2-chloroacetyl)-
  • Benzothiazole derivatives

Uniqueness

Benzoic acid,3-(2-chloroacetyl)- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. Compared to its isomers, the position of the chloroacetyl group can result in different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

CAS No.

76597-78-9

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

3-(2-chloroacetyl)benzoic acid

InChI

InChI=1S/C9H7ClO3/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,12,13)

InChI Key

KSZUHGARMNGBKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CCl

Origin of Product

United States

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